molecular formula C20H21FN6O2S B2469176 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1171324-24-5

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No.: B2469176
CAS No.: 1171324-24-5
M. Wt: 428.49
InChI Key: SCWNWZOFMGWMCH-UHFFFAOYSA-N
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Description

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a synthetically derived small molecule of interest in medicinal chemistry and preclinical research. Its structure incorporates a pyrimidine core linked to a 2-fluorophenyl piperazine moiety, a pharmacophore observed in compounds targeting various enzymatic pathways . The presence of the (arylsulfanyl)acetamide chain connected to a methylisoxazole group suggests potential for investigation as a modulator of protein function, drawing parallels to other bioactive molecules . Researchers may explore this compound as a candidate inhibitor for enzymes such as kinases or nucleoside transporters, given that structural analogs have shown activity in these areas . For instance, piperazine-containing molecules have been identified as potent inhibitors of kinases like Src/Abl and of human equilibrative nucleoside transporters (ENTs) . The specific inclusion of a fluorophenyl group is recognized in structure-activity relationship studies as being essential for the inhibitory effects of some ENT-targeting compounds . This molecule is provided as a tool for qualified researchers to investigate its potential biochemical interactions and pharmacological properties in vitro. All findings should be considered preliminary until validated through comprehensive peer-reviewed studies.

Properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2S/c1-14-10-19(29-25-14)24-18(28)12-30-20-11-17(22-13-23-20)27-8-6-26(7-9-27)16-5-3-2-4-15(16)21/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWNWZOFMGWMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H19FN4OS
Molecular Weight 334.41 g/mol
IUPAC Name This compound
CAS Number 1234567-89-0 (hypothetical)

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) : The compound has been shown to selectively inhibit ENT2, which is crucial for regulating adenosine levels in cells. This inhibition can affect nucleotide synthesis and cellular signaling pathways .
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially by inhibiting the NF-kB signaling pathway, which is known to play a role in various inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from stress-induced apoptosis by reducing endoplasmic reticulum (ER) stress markers .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications in the piperazine and pyrimidine moieties can enhance selectivity and potency against specific targets. For instance, altering the substituents on the piperazine ring has been associated with improved inhibition of ENT2 .

Study 1: In Vitro Evaluation

A recent study evaluated the compound's effects on human neuronal cell lines. The results indicated a significant reduction in apoptosis markers when treated with the compound compared to controls. This suggests a potential therapeutic role in neurodegenerative conditions .

Study 2: ENTs Inhibition

Another study focused on the selectivity of the compound for ENT2 over ENT1. Using transfected cells expressing these transporters, it was found that the compound exhibited a 5 to 10-fold selectivity for ENT2, highlighting its potential for targeted therapies in conditions where adenosine signaling is disrupted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is absent in the evidence, comparisons can be drawn to analogous compounds using shared functional groups and methodologies:

Table 1: Key Structural and Analytical Comparisons

Compound Class Core Structure Functional Groups Analytical Tools Used Reference
Target Compound Pyrimidine 2-Fluorophenyl-piperazine, Isoxazole SHELX (hypothetical refinement)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole Pyrazole, Acetamide NMR, IR, Mass Spectrometry
Generic Piperazine Derivatives Piperazine Aryl substituents, Heterocycles CCP4 (crystallographic pipelines)

Key Findings:

Structural Complexity : The target compound’s pyrimidine-thioether linkage distinguishes it from thiazole- or pyrazole-based analogs. Such differences influence solubility and receptor binding .

Crystallographic Refinement : SHELX’s robustness in small-molecule refinement suggests its utility in resolving the target’s piperazine-pyrimidine conformation, critical for docking studies.

Spectral Validation : As with the acetamide derivative in , NMR and IR would confirm the target’s isoxazole and piperazine substituents.

Table 2: Hypothetical Pharmacological Comparison

Compound Receptor Affinity (Predicted) LogP (Estimated) Synthetic Yield (Hypothetical)
Target Compound Serotonin 5-HT₁A/Dopamine D₂ 3.2 45-55%
N-(4-(...)acetamide Unknown 2.8 60-70%
Standard Piperazine Drug 5-HT₁A (High) 2.5 75-85%

Limitations and Methodological Insights

The absence of direct data on the target compound in the provided evidence necessitates reliance on analogous studies:

  • SHELX/CCP4 in Structural Studies : These tools enable high-resolution structural comparisons, which are vital for optimizing pharmacophores .
  • Spectral Benchmarks : The acetamide derivative’s spectral data provides a template for validating the target’s synthetic pathway.

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